![molecular formula C19H18ClN3O B12547164 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol CAS No. 144066-78-4](/img/structure/B12547164.png)
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol is a complex organic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a chloro group, a diethylamino group, and a pyrido[3,2-a]carbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-9H-carbazole with diethylamine under specific conditions to introduce the diethylamino group. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biomolecules.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol involves its interaction with various molecular targets. One well-studied mechanism is its ability to intercalate with DNA, thereby inhibiting DNA replication and transcription. This property is particularly relevant in its potential anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Ellipticine: A structurally related compound known for its anticancer properties.
Carprofen: Another carbazole derivative with anti-inflammatory activity.
Quinacrine: An acridine derivative with antimicrobial and antimalarial properties.
Uniqueness
6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol is unique due to its specific combination of functional groups and its pyridocarbazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
144066-78-4 |
|---|---|
分子式 |
C19H18ClN3O |
分子量 |
339.8 g/mol |
IUPAC名 |
6-chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol |
InChI |
InChI=1S/C19H18ClN3O/c1-3-23(4-2)11-7-8-12-14(10-11)22-17-13-6-5-9-21-18(13)19(24)16(20)15(12)17/h5-10,22,24H,3-4H2,1-2H3 |
InChIキー |
XNZXCLWPUMCVEV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C(=C4C(=C3N2)C=CC=N4)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
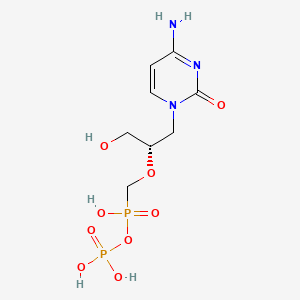
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
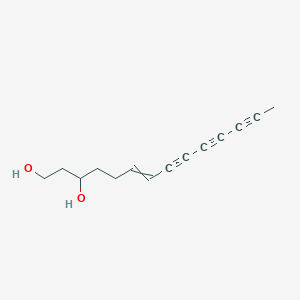
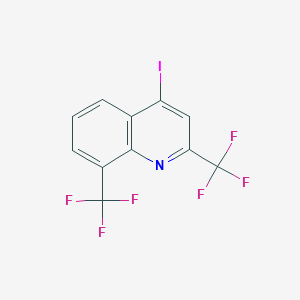
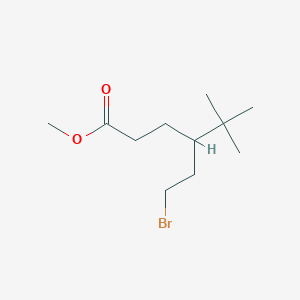
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

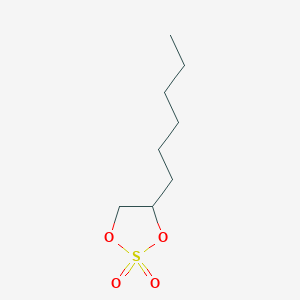
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
